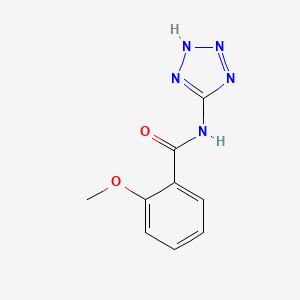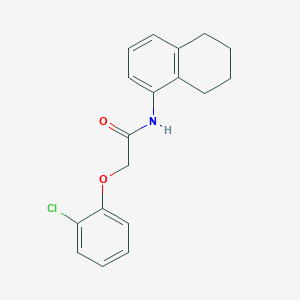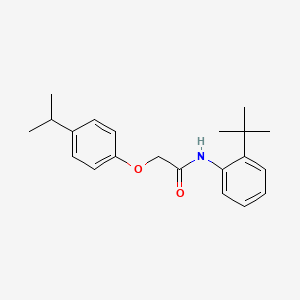![molecular formula C18H19NO2 B5806565 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is a chemical compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. The compound has also been found to induce apoptosis by activating the caspase cascade pathway.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been shown to have several biochemical and physiological effects. The compound has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of reactive oxygen species, which can cause cellular damage. Additionally, the compound has been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. It has been found to improve insulin sensitivity and reduce glucose levels in animal models.
実験室実験の利点と制限
One of the significant advantages of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is its ease of synthesis and purification. The compound can be obtained in good yield and high purity, making it suitable for various lab experiments. However, the compound has some limitations, including its low solubility in water and some organic solvents. This can make it challenging to use in certain experiments, and additional solubilization methods may be required.
将来の方向性
There are several future directions for the study of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been shown to possess neuroprotective properties and may have a beneficial effect on cognitive function. Additionally, further studies are needed to understand the mechanism of action of the compound fully and its potential use in combination therapy with other drugs. Finally, the development of novel synthetic methods for the compound may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is a promising compound with potential applications in various scientific research fields. Its ease of synthesis and purification, along with its pharmacological properties, make it a suitable candidate for further study. Future research may lead to the development of new drugs and therapies for the treatment of various diseases.
合成法
The synthesis of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one involves the condensation of 4-methoxyacetophenone with 2-amino-3-methylbenzophenone in the presence of a base catalyst. The reaction takes place under mild conditions, and the product is obtained in good yield. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains.
特性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-6-4-5-7-17(13)19-14(2)12-18(20)15-8-10-16(21-3)11-9-15/h4-12,19H,1-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWVZNSCGMMRI-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)




![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)


![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)

